“1-Adamantane carboxamide, N-antipyrinyl-” is a chemical compound with the molecular formula C22H27N3O2 . It is also known by other names such as “N-Antipyrinyl-1-adamantanecarboxamide” and "N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)adamantane-1-carboxamide" .
The synthesis of N-(Adamantan-1-yl)amides, which is a class of compounds that “1-Adamantane carboxamide, N-antipyrinyl-” belongs to, has been reported to be achieved in 70–90% yield by the reaction of 1-bromoadamantane with carboxylic acid amides in the presence of manganese salts and complexes .
The molecular structure of “1-Adamantane carboxamide, N-antipyrinyl-” consists of an adamantane unit and a pyrazine ring connected to each other through an amide bond . The H—N—C=O moiety is close to planar .
The molecular weight of “1-Adamantane carboxamide, N-antipyrinyl-” is 365.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 3 .
N-Antipyrinyl-1-adamantanecarboxamide can be classified as:
The synthesis of N-Antipyrinyl-1-adamantanecarboxamide typically involves the following steps:
N-Antipyrinyl-1-adamantanecarboxamide possesses a complex molecular structure characterized by:
The molecular structure can be represented using various notation systems, including:
N-Antipyrinyl-1-adamantanecarboxamide can participate in various chemical reactions:
The mechanism of action of N-Antipyrinyl-1-adamantanecarboxamide is primarily related to its analgesic properties, which may involve:
Experimental studies could provide insights into its efficacy compared to traditional analgesics, focusing on pain relief duration and side effects.
The physical and chemical properties of N-Antipyrinyl-1-adamantanecarboxamide include:
N-Antipyrinyl-1-adamantanecarboxamide has potential applications in various fields:
The adamantane moiety—a diamondoid hydrocarbon with a rigid, symmetrical tricyclic cage structure—confers exceptional stability and lipophilicity to its derivatives. Its carbon framework replicates the unit cell of diamond, with C–C bond lengths of 1.54 Å and C–H bonds of 1.112 Å, mirroring diamond’s atomic geometry [3]. This structure creates a sterically shielded environment where functional groups (like carboxamide) attached at bridgehead positions are protected from metabolic degradation. The scaffold’s inherent lipophilicity (LogP ~4.5) significantly enhances blood-brain barrier penetration and cellular uptake, making it invaluable for CNS-targeted therapeutics . Additionally, its high melting point (270°C) and thermal resilience stem from dense crystal packing (space group Fm3m) and van der Waals interactions, though adamantane crystals remain mechanically soft due to the absence of covalent intermolecular bonds [3].
Table 1: Key Physicochemical Properties of the Adamantane Scaffold
Property | Value | Significance |
---|---|---|
Molecular Symmetry | Td (tetrahedral) | Predictable stereochemistry of derivatives |
C–C Bond Length | 1.54 Å | Diamond-like geometry, high bond strength |
Melting Point | 270°C | Thermal stability in synthesis & formulation |
Lipophilicity (Calculated) | LogP ~4.5 | Enhanced membrane permeability |
Crystal Density | 1.18 g/cm³ (tetragonal phase) | Tight packing in solid state |
Adamantane’s medicinal potential was unlocked in 1964 with amantadine (1-aminoadamantane), an anti-influenza drug that became the progenitor of adamantane-based pharmacology . The introduction of carboxamide functionalities (-CONH₂) at the C1 position marked a strategic evolution, balancing lipophilicity with hydrogen-bonding capacity. Early studies revealed that carboxamide derivatives resisted enzymatic hydrolysis far better than ester or amine analogs due to the cage’s steric shielding . This stability propelled their use in enzyme inhibitors (e.g., dihydrofolate reductase) and CNS agents, leveraging the scaffold’s ability to enhance pharmacokinetic profiles. By the 2000s, carboxamide derivatives were integral to anticancer and antiviral agents, exemplified by complexes like adamantane-1-carbohydrazide Schiff bases, which demonstrated selective toxicity against HeLa cells . The scaffold’s versatility is further evidenced in materials science, where adamantane carboxamides enhance the stability of covalent organic frameworks (COFs) via Schiff base reactions .
Table 2: Milestones in Adamantane Carboxamide Derivative Development
Era | Key Advancement | Impact |
---|---|---|
1960s | Amantadine (1-aminoadamantane) approval | Validated adamantane as a bioactive scaffold |
1980–2000 | 1-Adamantanecarboxamide antimicrobial/antiviral studies | Established metabolic stability of carboxamides |
2000s | Schiff base hydrazone complexes (e.g., Cu(II) systems | Demonstrated anticancer activity via metal chelation |
2010–Present | COFs incorporating adamantane carboxamide linkers | Materials with tunable porosity & thermal stability |
N-Antipyrinyl-1-adamantanecarboxamide exemplifies strategic molecular hybridization, merging adamantane’s stability with the bioactive antipyrinyl (phenazone) system. Antipyrine—a pyrazolone derivative—introduces a chelating N,O-donor pharmacophore capable of coordinating metals like Cu(II) or Zn(II) . This moiety enhances hydrogen-bonding interactions with biological targets (e.g., enzymes, receptors) while moderating adamantane’s extreme hydrophobicity. In complexes like those derived from adamantane-carbohydrazide Schiff bases, antipyrinyl groups enable bidentate coordination modes (ON or NN donors), which are critical for disrupting enzyme active sites in pathogens or cancer cells . Additionally, antipyrine’s aromatic heterocycle contributes π-stacking interactions, improving target binding affinity. Studies on analogous systems show that such substitutions can shift bioactivity toward anti-inflammatory or antimicrobial pathways, depending on the electronics of the antipyrinyl substituents .
Table 3: Bioactivity Modulation by Antipyrinyl Substitution
Property | 1-Adamantanecarboxamide | N-Antipyrinyl Variant | Consequence |
---|---|---|---|
Lipophilicity | High (LogP >4) | Moderate (LogP ~3.5) | Improved solubility |
H-Bond Capacity | Acceptor only (C=O, N-H) | Donor/Acceptor (C=O, N-H, C=O) | Enhanced target binding |
Metal Coordination | Limited | Chelation via antipyrinyl O/N | Enzyme inhibition via metal ions |
Metabolic Shield | High | Retained (adamantane core) | Sustained plasma stability |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7